
N-(4-acetamidophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as AOT-007, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AOT-007 is a small molecule that has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of AOT-007 is not fully understood, but it is believed to act through multiple pathways. AOT-007 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. AOT-007 also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, AOT-007 has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
AOT-007 has been shown to have various biochemical and physiological effects. In cancer, AOT-007 has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, AOT-007 has been shown to reduce the production of pro-inflammatory cytokines and inhibit COX-2 activity. In neurological disorders, AOT-007 has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
AOT-007 has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit multiple pathways involved in disease progression. However, AOT-007 also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of AOT-007. One direction is to further investigate its potential therapeutic applications in various disease models, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis of AOT-007 to improve its solubility and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of AOT-007 and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of AOT-007 involves a multi-step process that begins with the reaction of 4-acetamidophenyl hydrazine with ethyl 2-bromoacetate to form the intermediate compound. This intermediate is then reacted with thiophene-2-carboxylic acid and triethylamine to produce the final product, AOT-007. The synthesis of AOT-007 has been optimized to produce high yields and purity, making it suitable for further studies.
Applications De Recherche Scientifique
AOT-007 has been shown to have potential therapeutic applications in various disease models. In cancer, AOT-007 has been shown to inhibit the growth of tumor cells in vitro and in vivo, and also enhance the efficacy of chemotherapy drugs. In inflammation, AOT-007 has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases. In neurological disorders, AOT-007 has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11(22)18-12-4-6-13(7-5-12)19-15(23)8-9-16-20-17(21-24-16)14-3-2-10-25-14/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTKMULWPYKWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

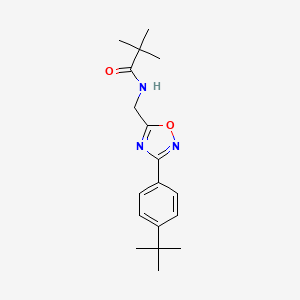
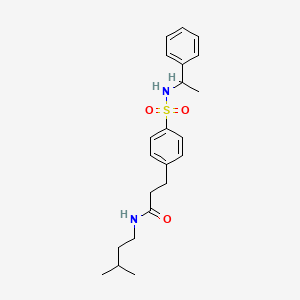
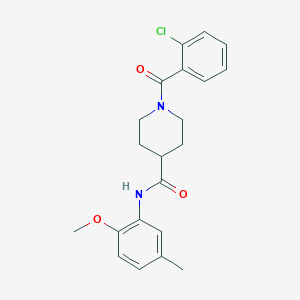
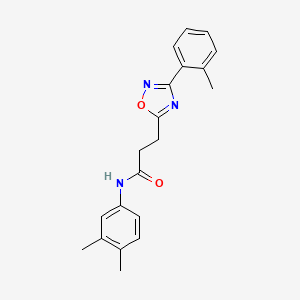
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)

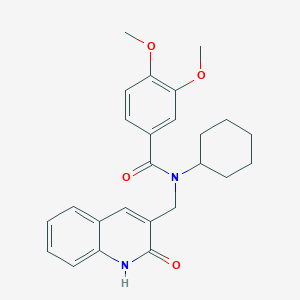
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
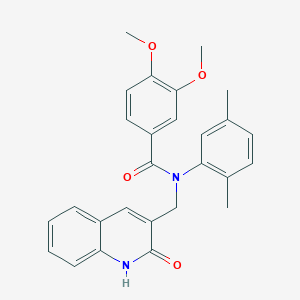


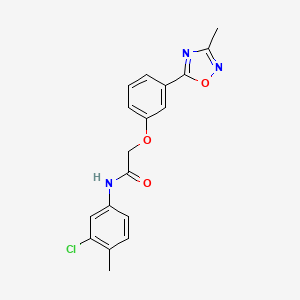
![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)